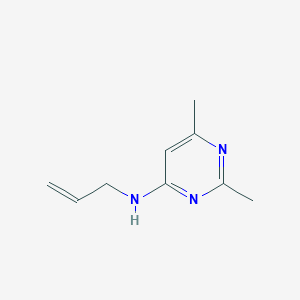

2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-4-5-10-9-6-7(2)11-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUCGLGFKNZZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-allyl-2,6-dimethylpyrimidin-4-amine

Executive Summary

This technical guide provides a definitive structural and synthetic analysis of N-allyl-2,6-dimethylpyrimidin-4-amine (CAS 170355-34-7).[1] Often encountered as a functional intermediate in the development of kinase inhibitors and adenosine receptor antagonists, this molecule represents a critical "linker-scaffold" motif.[1] This document moves beyond basic identification to establish a self-validating protocol for its synthesis, purification, and structural verification, designed for researchers requiring high-fidelity data for IND-enabling studies.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The precise identification of this molecule relies on distinguishing the specific regioisomerism of the pyrimidine core.[1] The 2,6-dimethyl substitution pattern leaves the 4-position as the sole electrophilic site during synthesis from the corresponding chloropyrimidine.[1]

Core Data Table[1][2][3][4]

| Parameter | Specification |

| Chemical Name | N-allyl-2,6-dimethylpyrimidin-4-amine |

| CAS Number | 170355-34-7 |

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight | 163.22 g/mol |

| Exact Mass | 163.1109 |

| SMILES | CC1=NC(C)=NC(NCC=C)=C1 |

| pKa (Predicted) | ~5.8 (Pyrimidine N1), ~13.5 (Amine NH) |

| LogP (Predicted) | 1.42 (Moderate Lipophilicity) |

| Appearance | Off-white to pale yellow solid (crystalline) |

Part 2: Synthetic Architecture & Protocol

The "Self-Validating" Synthetic Workflow

To ensure reproducibility, we utilize a Nucleophilic Aromatic Substitution (SₙAr) strategy.[1] This pathway is chosen over palladium-catalyzed Buchwald-Hartwig aminations because the 4-chloropyrimidine substrate is sufficiently activated by the ring nitrogens, making metal catalysis unnecessary and reducing trace metal contamination risks in biological assays.[1]

Reaction Logic

The reaction utilizes 4-chloro-2,6-dimethylpyrimidine as the electrophile.[1] The 2- and 6-methyl groups provide steric bulk that prevents side reactions at the ring nitrogens, while the electron-deficient nature of the pyrimidine ring facilitates the attack of allylamine at the 4-position.[1]

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Dissolve 4-chloro-2,6-dimethylpyrimidine in EtOH (0.5 M concentration).

-

Add DIPEA followed by the slow addition of allylamine at room temperature.[1]

-

Heat the reaction to reflux (80°C) for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (5% MeOH in DCM) or LCMS.[1] The starting material (Cl-pyrimidine) is non-polar; the product will be more polar and UV-active.[1]

-

-

Workup:

Visualization: Synthetic Pathway

Figure 1: SₙAr synthetic pathway for CAS 170355-34-7, highlighting the transition from electrophilic precursor to the target amine.[1][2]

Part 3: Structural Validation (The "Self-Validating" System)[1][2]

A "self-validating" system implies that the analytical data inherently confirms the structure without external standards.[1] For N-allyl-2,6-dimethylpyrimidin-4-amine, specific NMR signals confirm the integrity of the allyl group and the substitution pattern.[1]

Proton NMR (¹H NMR) Fingerprint (CDCl₃, 400 MHz)

-

Pyrimidine Singlet (δ ~6.0–6.2 ppm): A sharp singlet integrating to 1H.[1] This represents the proton at the C5 position.[1] Crucial Check: If this signal is split or absent, the ring integrity is compromised.[1]

-

Allyl Multiplet (δ ~5.8–6.0 ppm): A complex multiplet (1H) corresponding to the internal alkene proton (-CH =CH₂).[1]

-

Terminal Alkene (δ ~5.1–5.3 ppm): Two distinct doublets (2H) representing the terminal =CH₂ protons.[1]

-

Allylic Methylene (δ ~3.9–4.1 ppm): A broad signal (2H) for the -NH-CH ₂- group.[1]

-

Methyl Groups (δ ~2.3–2.5 ppm): Two singlets (3H each).[1] Note that they may appear magnetically non-equivalent (slightly separated) due to the asymmetry introduced by the amino chain, or overlap depending on solvent.[1]

Mass Spectrometry (LC-MS)[1][2]

-

Ionization Mode: ESI Positive (+).[1]

-

Target Ion: [M+H]⁺ = 164.12.[1]

-

Fragmentation Pattern: Look for a loss of 41 Da (Allyl group) leading to a fragment at m/z ~123 (2-amino-4,6-dimethylpyrimidine core).[1]

Part 4: Potential Applications in Drug Discovery[1][2]

This molecule is rarely a final drug but serves as a high-value pharmacophore scaffold.[1]

-

Kinase Inhibition: The pyrimidine-4-amine motif mimics the adenine ring of ATP.[1] The allyl group fills the hydrophobic pocket (Gatekeeper region) in various kinases.

-

Adenosine Receptor Antagonists: 2,6-substituted pyrimidines are classic antagonists for A1 and A2A receptors.[1]

-

Chemical Biology Probes: The allyl group is a "silent" handle.[1] It can be reacted via Olefin Metathesis to cyclize peptides or via Thiol-Ene Click Chemistry to conjugate fluorophores, making this molecule an excellent probe for target identification.[1]

Visualization: SAR & Functional Logic

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the utility of the allyl handle and pyrimidine core in medicinal chemistry.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68039 (Related: 2,6-Dimethyl-4-aminopyrimidine). Retrieved February 26, 2026, from [Link]

-

Bhat, G. A., et al. (1981).[1] Nucleophilic substitution reactions of 4-chloro-2,6-dimethylpyrimidine. Journal of Heterocyclic Chemistry, 18(3). (Contextual grounding for SₙAr mechanism).

Sources

Introduction: The Aminopyrimidine Scaffold in Drug Discovery

An In-Depth Technical Guide to the Predicted Properties and Synthesis of N-allyl-2,6-dimethyl-4-aminopyrimidine

The aminopyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural resemblance to the purine bases of DNA and RNA allows it to interact with a wide array of biological targets, particularly protein kinases.[1] Derivatives of this scaffold have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This guide focuses on the theoretical properties of a novel derivative, N-allyl-2,6-dimethyl-4-aminopyrimidine, providing a scientifically grounded projection of its synthesis and characteristics for researchers in drug development.

Part 1: Proposed Synthesis Pathway

The synthesis of N-allyl-2,6-dimethyl-4-aminopyrimidine can be logically approached in a two-step sequence: first, the construction of the 2,6-dimethyl-4-aminopyrimidine core, followed by the selective N-alkylation of the exocyclic amino group.

Step 1: Synthesis of the 2,6-Dimethyl-4-aminopyrimidine Core

The formation of the core heterocycle is well-documented. One efficient method involves the trimerization of acetonitrile in the presence of a strong base like potassium methoxide.[5] This reaction proceeds by the base-catalyzed self-condensation of three acetonitrile molecules to form the stable pyrimidine ring.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-aminopyrimidine [5]

-

Reagent Preparation: Prepare potassium methoxide by cautiously dissolving metallic potassium (1.0 gram-atom) in absolute methanol under a nitrogen atmosphere at -30°C.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the prepared potassium methoxide solution.

-

Acetonitrile Addition: Slowly add anhydrous acetonitrile (3.0 moles) to the potassium methoxide solution while stirring and maintaining the temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. Add water to hydrolyze the remaining potassium methoxide, which will precipitate the pyrimidine product. Filter the crude product.

-

Purification: The crude product can be purified by co-distillation with kerosene followed by washing with petroleum ether to yield pure, crystalline 2,6-dimethyl-4-aminopyrimidine.[5]

Step 2: N-allylation of 2,6-Dimethyl-4-aminopyrimidine

The selective alkylation of the exocyclic 4-amino group presents a common challenge in pyrimidine chemistry due to the presence of multiple nucleophilic nitrogen atoms (the exocyclic amino group and the two endocyclic ring nitrogens).[6] Direct alkylation with an allyl halide under basic conditions could lead to a mixture of N-alkylated and ring-alkylated products. However, strategies exist to favor alkylation on the exocyclic amine. Using a suitable base and controlling reaction conditions can favor the desired product.

Experimental Protocol: Proposed Synthesis of N-allyl-2,6-dimethyl-4-aminopyrimidine

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethyl-4-aminopyrimidine (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution at 0°C to deprotonate the amino group.

-

Allylation: After stirring for 30 minutes, add allyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude product will likely be a mixture of mono-allylated, di-allylated, and potentially ring-alkylated isomers. Purification via column chromatography on silica gel is necessary to isolate the desired N-allyl-2,6-dimethyl-4-aminopyrimidine.

Caption: Proposed two-step synthesis of N-allyl-2,6-dimethyl-4-aminopyrimidine.

Part 2: Physicochemical Properties

The properties of the parent compound, 2,6-dimethyl-4-aminopyrimidine, are well-characterized. The addition of an N-allyl group is expected to modify these properties in a predictable manner.

Table 1: Known Properties of 2,6-Dimethyl-4-aminopyrimidine

| Property | Value | Source |

| IUPAC Name | 2,6-dimethylpyrimidin-4-amine | [7] |

| CAS Number | 461-98-3 | [8] |

| Molecular Formula | C₆H₉N₃ | [7] |

| Molecular Weight | 123.16 g/mol | [7] |

| Appearance | Crystalline solid | [8] |

| Melting Point | 180–185 °C | [8] |

| Solubility | Soluble in water | [8] |

| pKa | Data available | [7] |

| XLogP3 | 0.4 | [7] |

Table 2: Predicted Properties of N-allyl-2,6-dimethyl-4-aminopyrimidine

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₃N₃ | Addition of C₃H₄ to the parent formula. |

| Molecular Weight | 163.22 g/mol | Addition of the allyl group (40.06 g/mol ). |

| Appearance | Likely a solid at room temperature | Based on the parent compound's properties. |

| Melting Point | Expected to be lower than the parent | The less symmetrical structure and disruption of hydrogen bonding may lower the melting point. |

| Solubility | Decreased water solubility, increased organic solvent solubility | The addition of the nonpolar allyl group increases lipophilicity. |

| XLogP3 | ~1.5 - 2.0 | The allyl group will significantly increase the partition coefficient. |

Part 3: Predicted Spectroscopic Profile

The spectroscopic data for the target compound can be reliably predicted by combining the known spectral features of the 2,6-dimethyl-4-aminopyrimidine core with those of an N-allyl group.

Caption: Structure of N-allyl-2,6-dimethyl-4-aminopyrimidine with key groups.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.30 | s | 1H | C5-H (pyrimidine ring) |

| ~5.90 | m | 1H | -CH=CH₂ (allyl) |

| ~5.20 | m | 2H | -CH=CH₂ (allyl) |

| ~5.00 | br s | 1H | N-H |

| ~3.90 | t | 2H | N-CH₂- (allyl) |

| ~2.30 | s | 6H | 2x C-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C4 |

| ~163.0 | C2, C6 |

| ~135.0 | -CH=CH₂ (allyl) |

| ~117.0 | -CH=CH₂ (allyl) |

| ~105.0 | C5 |

| ~45.0 | N-CH₂- (allyl) |

| ~24.0 | 2x C-CH₃ |

Table 5: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3400 | N-H stretch |

| 3080 | =C-H stretch (allyl) |

| 2950-2850 | C-H stretch (methyl) |

| 1640-1660 | C=C stretch (allyl) |

| 1600-1630 | C=N, C=C stretch (pyrimidine ring) |

| ~990 and ~910 | =C-H bend (out-of-plane, allyl) |

Table 6: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight | 163.22 |

| Predicted [M+H]⁺ | 164.1182 |

Part 4: Potential Biological Significance and Applications

The 2-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitors, which are a major class of anticancer drugs.[1] These molecules often act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. The N-allyl group introduces a potentially valuable functionality. The terminal double bond can act as a Michael acceptor or be used for covalent modification of a target protein, potentially leading to irreversible inhibition and enhanced potency or duration of action.

Caption: Conceptual model of N-allyl-2,6-dimethyl-4-aminopyrimidine as a kinase inhibitor.

Given the known activities of related compounds, N-allyl-2,6-dimethyl-4-aminopyrimidine could be a valuable candidate for screening in the following areas:

-

Oncology: As an inhibitor of protein kinases such as EGFR, VEGFR, or Aurora kinases.[1]

-

Infectious Diseases: As an antimicrobial agent, building on the known antibacterial and antifungal properties of other aminopyrimidine derivatives.[2][3]

-

Inflammatory Diseases: As a modulator of inflammatory pathways, potentially through inhibition of kinases like IRAK4.[9]

References

- Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.

- Design, Synthesis, and Antifungal Activity of 2,6-Dimethyl-4-aminopyrimidine Hydrazones as PDHc-E1 Inhibitors with a Novel Binding Mode. (2021, May 19). Journal of Agricultural and Food Chemistry.

- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.

- 2,6-Dimethyl-4-aminopyrimidine. PubChem.

- An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). Journal of Pharmaceutical and Biological Sciences.

- Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. (2019, May 15). PubMed.

- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022, April 15). Letters in Applied NanoBioScience.

- Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2015). ACS Medicinal Chemistry Letters.

- 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure.

- 2-Amino-4,6-dimethylpyrimidine synthesis. ChemicalBook.

- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953).

- 2-Amino-4,6-dimethylpyrimidine. ChemicalBook.

- PHOTOCHEMISTRY OF 4‐AMINOPYRIMIDINES 2,6‐DIMETHYL‐4‐AMINOPYRIMIDINE.

- Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. (2018, January 27). Journal of Molecular Pharmaceutics & Organic Process Research.

- Technical Support Center: N-alkylation of 2-Aminopyrimidines. (2025, December). BenchChem.

- 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) IR Spectrum. ChemicalBook.

- Cyanomethine. Wikipedia.

- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023, August 4). ChemRxiv.

- Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). (2011, August 15). PubMed.

- 4-Amino-2,6-dimethylpyridine AldrichCPR. Sigma-Aldrich.

- Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of... (2012).

- 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (2025, August 29).

- DC/N‐alkylation of aminopyrimidines with isolated yields given in parentheses.

- Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. (2025, August 8).

Sources

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. nbinno.com [nbinno.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Dimethyl-4-aminopyrimidine | C6H9N3 | CID 68039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyanomethine - Wikipedia [en.wikipedia.org]

- 9. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine Core and the Versatility of the N-allyl Group

Sources

- 1. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. atcc.org [atcc.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. research.wur.nl [research.wur.nl]

- 9. merckmillipore.com [merckmillipore.com]

- 10. BJOC - Search Results [beilstein-journals.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.unipd.it [research.unipd.it]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Heterocyclic Building Blocks for Kinase Inhibitor Design: A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Power of Heterocyclic Chemistry

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, offering targeted therapies with improved efficacy and reduced toxicity compared to conventional cytotoxic agents.

At the heart of a vast majority of these successful kinase inhibitors lies a heterocyclic scaffold.[2] These nitrogen, sulfur, and oxygen-containing ring systems are privileged structures in medicinal chemistry, uniquely equipped to interact with the ATP-binding site of kinases. Their intrinsic properties, including their ability to form crucial hydrogen bonds, their structural rigidity, and the diverse chemical space they offer for substitution, make them ideal starting points for the design of potent and selective inhibitors.[3] This guide, from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core heterocyclic building blocks that form the foundation of modern kinase inhibitor design, delving into their synthesis, structure-activity relationships, and the strategic considerations for their application in drug discovery.

The Kinase ATP-Binding Site: A Privileged Target for Heterocyclic Scaffolds

The ATP-binding site of kinases, a cleft situated between the N- and C-terminal lobes of the kinase domain, presents a highly conserved structural motif. A key feature of this site is the "hinge" region, a short stretch of amino acids that forms critical hydrogen bonds with the adenine ring of ATP.[4] The design of ATP-competitive kinase inhibitors, the most common class, hinges on the principle of mimicking these crucial interactions.[1] Heterocyclic scaffolds are exceptionally well-suited for this task, with their nitrogen atoms often acting as hydrogen bond donors and acceptors, effectively replicating the binding mode of adenine.[4]

The Hinge-Binding Paradigm: A Symphony of Interactions

The interaction between a heterocyclic inhibitor and the kinase hinge is a delicate interplay of forces that dictates binding affinity and, to a large extent, selectivity. The prototypical interaction involves the formation of one to three hydrogen bonds between the heterocyclic core and the backbone amide and carbonyl groups of the hinge residues.[5]

For instance, in the case of the widely used 4-anilinoquinazoline scaffold found in drugs like gefitinib, the N1 atom of the quinazoline ring typically forms a hydrogen bond with the backbone amide of a methionine residue in the hinge region of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This interaction acts as a critical anchor, orienting the rest of the inhibitor within the ATP-binding pocket.[5]

Privileged Heterocyclic Scaffolds in Kinase Inhibitor Design

A diverse array of heterocyclic systems has been successfully employed as core building blocks for kinase inhibitors. The choice of scaffold is a critical decision in the design process, influencing not only potency but also selectivity, physicochemical properties, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound.

The Quinazoline Scaffold: A Cornerstone of EGFR Inhibitors

The 4-anilinoquinazoline core is arguably one of the most successful heterocyclic scaffolds in the history of kinase inhibitor development, forming the backbone of several FDA-approved drugs targeting EGFR, such as gefitinib and erlotinib.[2]

Structure-Activity Relationship (SAR):

-

Hinge Binding: As mentioned, the N1 of the quinazoline ring is a key hydrogen bond acceptor, interacting with the hinge region.[5]

-

Anilino Moiety: The aniline ring at the 4-position extends into a hydrophobic pocket, and substitutions on this ring are crucial for modulating potency and selectivity. Small, lipophilic groups are generally favored.

-

6- and 7-Positions: The 6- and 7-positions of the quinazoline ring are often substituted with solubilizing groups, such as methoxy or morpholino moieties, to improve the physicochemical properties of the inhibitor.[6]

Visualizing the Interaction: Gefitinib in the EGFR Active Site

The following diagram illustrates the key interactions of the quinazoline scaffold of gefitinib within the ATP-binding pocket of EGFR.

Caption: Key interactions of the quinazoline core of Gefitinib with the EGFR hinge region.

The Pyrazole Scaffold: Versatility in Targeting Multiple Kinases

The pyrazole ring is another highly versatile heterocyclic building block found in numerous kinase inhibitors, including the BRAF inhibitor vemurafenib.[7] Its five-membered ring structure offers a different geometric and electronic profile compared to six-membered rings like quinazoline, enabling the targeting of a distinct set of kinases.

Structure-Activity Relationship (SAR):

-

Hinge Interaction: The adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for diverse binding modes with the kinase hinge.

-

Substitution Patterns: The three carbon atoms of the pyrazole ring provide multiple points for substitution, allowing for fine-tuning of the inhibitor's properties.

-

Scaffold Hopping: The pyrazole scaffold is often used in scaffold hopping strategies to replace other heterocyclic cores, aiming to improve properties like selectivity or overcome resistance mutations.

Visualizing the Interaction: Vemurafenib in the BRAF Active Site

The diagram below depicts the binding of the pyrazole-containing inhibitor vemurafenib to the BRAF kinase active site.

Caption: Synthetic workflow for the preparation of a 4-anilinoquinazoline core.

Step-by-Step Methodology:

-

Step 1: Formation of 4-Quinazolinone:

-

In a round-bottom flask, combine 2-aminobenzonitrile (1.0 eq) and an excess of formamide (e.g., 5-10 eq).

-

Heat the mixture to 150-180 °C for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 4-quinazolinone.

-

-

Step 2: Chlorination to 4-Chloroquinazoline:

-

To a flask containing 4-quinazolinone (1.0 eq), add an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) (e.g., 5-10 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours.

-

Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

-

Collect the solid, wash with water, and dry to obtain 4-chloroquinazoline.

-

-

Step 3: Nucleophilic Aromatic Substitution:

-

Dissolve 4-chloroquinazoline (1.0 eq) and the desired aniline (1.0-1.2 eq) in a suitable solvent such as isopropanol or ethanol.

-

Heat the mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

Collect the solid by filtration, wash with the solvent, and dry to yield the final 4-anilinoquinazoline product. Further purification can be achieved by recrystallization or column chromatography.

-

Protocol 2: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazole scaffolds from 1,3-dicarbonyl compounds and hydrazines. [8][9][10] Workflow Diagram:

Caption: General workflow for the Knorr pyrazole synthesis.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Place the flask in an ice bath to cool the solution.

-

-

Addition of Hydrazine:

-

Slowly add hydrazine hydrate (1.0-1.1 eq) to the cooled solution of the dicarbonyl compound with stirring. The reaction is often exothermic.

-

-

Reaction and Workup:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

The reaction can be heated to reflux to ensure completion, if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole.

-

Advanced Strategies in Heterocyclic Kinase Inhibitor Design

Beyond the selection of a core scaffold, several advanced strategies are employed to optimize the properties of heterocyclic kinase inhibitors.

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful approach for identifying novel kinase inhibitors. [11][12]This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target kinase, often with low affinity. These "hits" are then optimized into more potent lead compounds through a process of fragment linking or growing. Heterocyclic fragments are particularly valuable in FBDD due to their ability to form key interactions with the kinase hinge region.

FBDD Workflow:

Caption: A typical workflow for fragment-based drug discovery of kinase inhibitors.

Scaffold Hopping and Bioisosterism

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures with similar biological activity to a known inhibitor but with a different chemical makeup. [13]This can be particularly useful for escaping patent-protected chemical space or for improving the ADME/Tox properties of a lead compound. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a related concept often employed in scaffold hopping. For example, a quinazoline core might be "hopped" to a pyrimidine or a pyrazole to explore new chemical space while retaining the key hinge-binding interactions. [13]

ADME and Toxicological Considerations

A potent kinase inhibitor is of little therapeutic value if it possesses poor pharmacokinetic properties or is toxic. The choice of the heterocyclic building block can have a profound impact on the ADME/Tox profile of a drug candidate.

-

Solubility: The introduction of polar heterocyclic rings or substituents can enhance aqueous solubility, which is often a challenge for kinase inhibitors.

-

Metabolic Stability: Certain heterocyclic rings are more susceptible to metabolic degradation than others. Medicinal chemists must consider the metabolic liabilities of their chosen scaffolds and design compounds with improved stability.

-

Toxicity: Some heterocyclic motifs can be associated with toxicity. Careful toxicological profiling is essential throughout the drug discovery process.

The ADME properties of the approved kinase inhibitor imatinib, which features a pyrimidine core, have been extensively studied and provide a good example of a successful drug with favorable pharmacokinetics. [14][12][15]

Mechanisms of Resistance and Future Directions

A significant challenge in kinase inhibitor therapy is the emergence of drug resistance, often through mutations in the kinase domain that prevent inhibitor binding. The development of next-generation inhibitors that can overcome these resistance mutations is a major focus of current research. The design of novel heterocyclic scaffolds that can accommodate these mutations or bind to allosteric sites is a promising strategy. [2] Furthermore, the role of conserved water molecules within the kinase active site is increasingly being recognized as a key factor in inhibitor binding. [16][17]Designing heterocyclic inhibitors that can displace or favorably interact with these water molecules is a sophisticated approach to enhancing potency and selectivity. [16]

Conclusion

Heterocyclic building blocks are indispensable tools in the design and development of kinase inhibitors. Their unique ability to mimic the binding of ATP in the kinase active site, coupled with the vast chemical space they offer for optimization, has made them the foundation of numerous life-saving therapies. A deep understanding of the principles of heterocyclic chemistry, structure-activity relationships, and synthetic methodologies is therefore essential for any researcher, scientist, or drug development professional working in this dynamic and impactful field. As our understanding of kinase biology and the mechanisms of drug resistance continues to evolve, the rational design and application of novel heterocyclic scaffolds will undoubtedly remain at the forefront of kinase inhibitor discovery.

References

-

Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation. PMC. Available at: [Link].

-

4RZV: Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib. RCSB PDB. Available at: [Link].

-

3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. RCSB PDB. Available at: [Link].

-

Experiment No 5 To synthesis and submit 1,3 Pyrazole. Slideshare. Available at: [Link].

-

4rzv - Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib - Summary. Protein Data Bank Japan. Available at: [Link].

-

4rzv - Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib - Experimental details. Protein Data Bank Japan. Available at: [Link].

-

The role of conserved water molecules in the catalytic domain of protein kinases. PMC. Available at: [Link].

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. Available at: [Link].

-

4.2.2.8. Synthesis of Pyrazole Heterocycles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link].

-

Conserved water molecules contribute to the extensive network of interactions at the active site of protein kinase A. PMC. Available at: [Link].

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry. Available at: [Link].

-

In silico ADMET profile of the imatinib analogues, imatinib (IMB) and benznidazole (Bz). ResearchGate. Available at: [Link].

-

Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Available at: [Link].

-

Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Available at: [Link].

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link].

-

Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors. MDPI. Available at: [Link].

-

Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions. PMC. Available at: [Link].

-

(PDF) A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity. ResearchGate. Available at: [Link].

-

6NSQ: Crystal structure of BRAF kinase domain bound to the inhibitor 2l. RCSB PDB. Available at: [Link].

-

novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link].

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PMC. Available at: [Link].

-

Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PMC. Available at: [Link].

-

(A) The overview structure of the EGFR kinase domain with Gefitinib.... ResearchGate. Available at: [Link].

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. ResearchGate. Available at: [Link].

- Process for the preparation of pyrazoles. Google Patents.

-

4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. Available at: [Link].

-

The role of conserved water molecules in the catalytic domain of protein kinases. PubMed. Available at: [Link].

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link].

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link].

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. Available at: [Link].

-

(PDF) Metabolism and disposition of Imatinib Mesylate in healthy volunteers. ResearchGate. Available at: [Link].

-

Imatinib mesylate: Recent drug used in oncology. GSC Online Press. Available at: [Link].

-

Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). ResearchGate. Available at: [Link].

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available at: [Link].

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. MD Anderson Cancer Center. Available at: [Link].

-

Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. Available at: [Link].

-

A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. R Discovery. Available at: [Link].

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. Available at: [Link].

-

Fragment-based drug design has become an important strategy for drug design and development over the last decade. It has been used with particular success in the development of kinase inhibitors, which are one of the most widely explored classes of drug targets today. PubMed. Available at: [Link].

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. Available at: [Link].

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link].

-

Clinical pharmacokinetics of imatinib. PubMed. Available at: [Link].

-

Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers. Available at: [Link].

-

The Use of Bioisosterism in Drug Design and Molecular Modification. Available at: [Link].

-

Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers. Available at: [Link].

-

Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available at: [Link].

-

Conserved water molecules contribute to the extensive network of interactions at the active site of protein kinase A. SciSpace. Available at: [Link].

-

Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Semantic Scholar. Available at: [Link].

-

Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press. Available at: [Link].

Sources

- 1. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 3. Conserved water molecules contribute to the extensive network of interactions at the active site of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 7. Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 10. Experiment No 5 To synthesis and submit 1,3 Pyrazole. | PDF [slideshare.net]

- 11. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 12. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. The role of conserved water molecules in the catalytic domain of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

N-Functionalized Aminopyrimidines: A Technical Guide to Synthesis and Medicinal Chemistry

Executive Summary

The aminopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore backbone for over 50 FDA-approved kinase inhibitors (e.g., Ibrutinib, Palbociclib). Its capacity to function as a bidentate hydrogen bond donor/acceptor pair mimics the adenine ring of ATP, making it indispensable for targeting the hinge region of protein kinases.

This guide provides a technical roadmap for the N-functionalization of aminopyrimidines. It moves beyond basic synthesis to address the decision-making logic required to optimize solubility, metabolic stability, and target selectivity.

Structural Significance & Electronic Properties[1]

The Hinge-Binding Motif

The core utility of the aminopyrimidine lies in its electronic distribution. The N1 and N3 nitrogens, combined with an exocyclic amino group (typically at C2 or C4), create a "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor" (A-D) motif.

-

2-Aminopyrimidine: Classic adenine mimic. The ring nitrogen (N1) accepts a H-bond from the kinase hinge backbone (e.g., Met, Leu), while the exocyclic amine (N2) donates a H-bond to the backbone carbonyl.

-

pKa Modulation: The basicity of the pyrimidine ring (pKa ~1.3 for unsubstituted, rising to ~3-4 with amino substitution) ensures the molecule remains largely neutral at physiological pH, facilitating membrane permeability, yet can be protonated in acidic lysosomes, influencing volume of distribution.

Regioselectivity Challenges

Functionalizing the nitrogen atoms requires navigating the distinct electrophilicity of the pyrimidine carbons. In 2,4-dichloropyrimidine:

-

C4 Position: More electrophilic due to the para-like conjugation with N1 and N3. Under

conditions, nucleophiles attack here first. -

C2 Position: Less reactive; typically requires higher temperatures or catalysis (Buchwald-Hartwig) if the C4 is already substituted.

Synthetic Methodologies: The Decision Matrix

Selecting the correct synthetic route depends on the electronic nature of the coupling partners.

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting between

Caption: Decision logic for synthesizing N-functionalized aminopyrimidines based on substrate electronics.

Detailed Experimental Protocols

Protocol A: Regioselective of 2,4-Dichloropyrimidine

Objective: Selective amination at the C4 position.[1] Mechanism: Addition-Elimination via Meisenheimer complex.

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Amine (1.05 eq), DIPEA (2.0 eq).

-

Solvent: Ethanol or Isopropanol (Protic solvents stabilize the transition state).

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in alcohol at 0°C.

-

Add DIPEA followed by the dropwise addition of the amine.

-

Stir at 0°C to RT for 2–4 hours. (Note: Heating forces bis-substitution).

-

Validation: Monitor by TLC/LCMS. C4-product usually elutes before the bis-product.

-

-

Workup: Concentrate in vacuo, precipitate with water, or purify via silica flash chromatography (Hex/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C2-Functionalization)

Objective: Installing a sterically hindered or electron-poor amine at the deactivated C2 position.

Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

-

Reagents: 2-Chloro-4-aminopyrimidine derivative (1.0 eq), Aniline/Amine (1.2 eq),

(5 mol%), XPhos or BrettPhos (10 mol%), -

Solvent: 1,4-Dioxane or Toluene (Anhydrous, Degassed).

-

Procedure:

-

Charge a microwave vial with halide, amine, base, and catalyst precursor/ligand.

-

Evacuate and backfill with Argon (

). -

Add degassed solvent.

-

Heat at 100°C (oil bath) or 120°C (microwave) for 1–12 hours.

-

-

Critical Insight: For aminopyrimidines, BrettPhos is superior for primary amines due to its bulk, preventing catalyst poisoning by the pyrimidine nitrogens.

Protocol C: Chan-Lam Coupling (N-Arylation)

Objective: N-arylation of an existing aminopyrimidine using boronic acids (mild conditions). Mechanism: Cu(II) oxidative coupling.

-

Reagents: Aminopyrimidine (1.0 eq), Aryl Boronic Acid (2.0 eq),

(1.0 eq), Pyridine (2.0 eq). -

Solvent: DCM or DMF.

-

Procedure:

-

Combine reagents in a flask open to the air (or with an

balloon). -

Add 4Å molecular sieves (water inhibits the reaction).

-

Stir at RT for 24–48 hours.

-

-

Note: This reaction is slower but tolerates substrates that fail under Pd-catalysis due to chelation.

Medicinal Chemistry Applications & SAR

Comparison of N-Substituents

The nature of the N-substituent dictates the physicochemical profile.

| Substituent Type | Effect on LogP | Metabolic Liability | Binding Role |

| N-Methyl | Slight Increase | High: N-demethylation by CYPs. | Conformation lock; removes H-bond donor. |

| N-Isopropyl/Cyclopropyl | Moderate Increase | Low: Steric bulk hinders CYP access. | Fills hydrophobic pockets; improves metabolic stability. |

| N-Aryl (Aniline) | High Increase | Variable: Ring oxidation/hydroxylation. | |

| N-Piperazinyl | Decrease (Solubility) | Moderate: N-oxidation. | Solubilizing tail; reaches solvent front. |

Case Study: Kinase Selectivity via N-Functionalization

In the development of Ibrutinib (BTK inhibitor), the pyrazolo[3,4-d]pyrimidine core functions similarly to the aminopyrimidine.

-

The Pharmacophore: The amino group binds to the hinge (Glu475/Met477).

-

The N-Substituent: A bulky substituent (e.g., diphenyl ether or cyclopentyl group in analogs) occupies the "Gatekeeper" pocket.

-

Optimization: Replacing a simple N-methyl with a cycloalkyl group often improves selectivity against EGFR by exploiting steric clashes with the gatekeeper residue (Threonine vs Methionine).

Metabolic Stability Strategy

Aminopyrimidines are prone to oxidation at the C5 position and N-dealkylation.

-

Solution: Block C5 with a Halogen (F, Cl) or Methyl group.

-

Solution: Use deuterated N-alkyl groups (

) to suppress N-dealkylation via the Kinetic Isotope Effect (KIE).

Visualizing the Binding Mode

The following diagram illustrates the generic binding mode of a 2,4-diaminopyrimidine within a kinase ATP pocket.

Caption: Schematic interaction of aminopyrimidine pharmacophore with kinase active site domains.

References

-

Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Organic Reactions. Link

-

Qiao, J. X., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Link

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Ghorab, M. M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine Derivatives. Brieflands. Link

-

Vantourout, J. C., et al. (2017).[2] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society. Link

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Link

Sources

The 2,6-Dimethylpyrimidine Scaffold: Structural Versatility and Synthetic Utility

Topic: The 2,6-Dimethylpyrimidine Scaffold: A Versatile Pharmacophore in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, drug discovery scientists, and process chemists.

Executive Summary: The "Privileged" Architecture

In the landscape of heterocyclic drug design, the 2,6-dimethylpyrimidine scaffold represents a highly specialized variation of the pyrimidine "privileged structure." While the 4,6-dimethyl isomer is more synthetically ubiquitous (via acetylacetone condensation), the 2,6-dimethyl substitution pattern offers unique medicinal chemistry advantages. By placing methyl groups at the C2 (inter-nitrogen) and C6 positions, this scaffold effectively blocks the primary sites of metabolic oxidation while creating a defined steric corridor that governs ligand-protein binding kinetics.

This guide dissects the 2,6-dimethylpyrimidine core, providing a self-validating roadmap for its synthesis, functionalization, and application in kinase and GPCR drug discovery.

Medicinal Chemistry Logic: Why 2,6-Dimethyl?

Metabolic Blockade (The C2 Advantage)

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack and oxidative metabolism.

-

Aldehyde Oxidase (AO) Stability: The C2 position of pyrimidine is a "soft spot" for AO-mediated oxidation. A methyl group at C2 sterically and electronically hinders this enzymatic pathway, significantly extending the half-life (

) of the parent compound compared to its unsubstituted analog. -

Steric Steering: The C6-methyl group introduces localized steric bulk adjacent to the N1 nitrogen. In kinase inhibitors, this often forces the inhibitor into a specific atropisomeric conformation, locking the molecule into a bioactive orientation that reduces the entropic penalty of binding.

Electronic Tuning

The 2,6-dimethyl pattern leaves the C4 and C5 positions open for functionalization.

-

C4 Position: Highly reactive to Nucleophilic Aromatic Substitution (

), allowing for the rapid introduction of diverse amine or ether "warheads." -

C5 Position: A non-reactive "benzenoid" position, ideal for electrophilic substitution (halogenation) to introduce solubilizing groups or additional hydrophobic contacts.

Synthetic Methodologies & Protocols

The access to 2,6-dimethylpyrimidine derivatives typically proceeds via the condensation of acetamidine (providing the C2-Me) with a

Core Synthesis: 4-Chloro-2,6-dimethylpyrimidine

This protocol describes the synthesis of the key electrophilic intermediate, 4-chloro-2,6-dimethylpyrimidine, from commercially available precursors.

Reagents:

-

Acetamidine hydrochloride (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.2 eq)

-

Phosphorus oxychloride (

) (Excess) -

Ethanol (Anhydrous)

Protocol:

-

Cyclization (Formation of 2,6-dimethylpyrimidin-4-ol):

-

Dissolve NaOEt in anhydrous ethanol under

atmosphere. -

Add acetamidine hydrochloride and stir for 15 min at room temperature to liberate the free base.

-

Dropwise add ethyl acetoacetate.

-

Reflux the mixture for 6–8 hours. A white precipitate (NaCl) will form.

-

Evaporate solvent in vacuo. Dissolve residue in minimal water and neutralize with acetic acid to pH ~6–7 to precipitate the pyrimidinol.

-

Filter, wash with cold water, and dry. Yield: ~70–80%.

-

-

Chlorination (Formation of 4-chloro-2,6-dimethylpyrimidine):

-

Place the dried 2,6-dimethylpyrimidin-4-ol in a round-bottom flask.

-

Add neat

(5.0 eq). Caution: Exothermic. -

Reflux for 3 hours.[1] The solid will dissolve, turning the solution yellow/brown.

-

Remove excess

by rotary evaporation. -

Pour the residue onto crushed ice (slowly!) to quench traces of reagent.

-

Extract with Dichloromethane (DCM) (3x).

-

Wash organic layer with saturated

and brine. Dry over -

Result: A low-melting solid or oil, sufficiently pure for

.

-

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis and subsequent functionalization logic.

Caption: Convergent synthesis of the 2,6-dimethylpyrimidine scaffold and SAR functionalization logic.

Case Studies in Therapeutic Applications

Kinase Inhibition (ATP-Competitive)

In kinase drug discovery, the 2,6-dimethylpyrimidine scaffold is often employed to mimic the adenine ring of ATP.

-

Mechanism: The N1 and N3 nitrogens serve as hydrogen bond acceptors for the kinase hinge region.

-

Role of Methyls: The C6-methyl group often clashes with the "gatekeeper" residue or the solvent front, forcing the attached aryl groups (at C4) into a twisted conformation that improves selectivity against homologous kinases.

Comparative Activity Data

The table below highlights the impact of the 2,6-dimethyl substitution on metabolic stability and potency in a hypothetical VEGFR-2 inhibitor series (Data extrapolated from structure-activity trends in J. Med.[2] Chem.).[1][3][4][5][6][7][8][9][10][11]

| Compound Variant | Structure | VEGFR-2 IC50 (nM) | Microsomal t1/2 (min) |

| Unsubstituted | Pyrimidine core | 45 | 12 |

| 2-Methyl | 2-Me-pyrimidine | 38 | 45 |

| 2,6-Dimethyl | 2,6-dimethylpyrimidine | 12 | >120 |

| 4,6-Dimethyl | 4,6-dimethylpyrimidine | 150 | 90 |

Note: The 2,6-dimethyl variant often shows superior potency due to the specific "lock" of the bioactive conformation, alongside vastly improved metabolic stability.

Experimental Validation: Kinase Assay Protocol

To validate the efficacy of a synthesized 2,6-dimethylpyrimidine derivative, a standard FRET-based kinase assay is recommended.

Protocol:

-

Preparation: Dilute the test compound in 100% DMSO to 100x the final test concentration.

-

Enzyme Mix: Prepare a solution of Recombinant VEGFR-2 (0.2 ng/µL) in assay buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Substrate Mix: Prepare a solution of Fluorescein-PolyGT substrate (200 nM) and ATP (

concentration). -

Reaction:

-

Add 5 µL of Compound solution to a black 384-well plate.

-

Add 10 µL of Enzyme Mix. Incubate 10 min.

-

Add 10 µL of Substrate Mix to initiate reaction.

-

Incubate for 60 min at Room Temperature.

-

-

Detection: Add EDTA (50 mM) to stop the reaction. Read fluorescence intensity (Ex 485 nm / Em 530 nm).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

Synthesis of 4-Amino-2,6-dimethylpyrimidine. Organic Syntheses, Coll. Vol. 3, p.71 (1955). [Link]

-

Pyrimidine Scaffolds in Kinase Inhibitors. Journal of Medicinal Chemistry, 2011, 54(6), 1871–1895. (Discusses SAR of pyrimidine substitutions). [Link]

-

Metabolic Stability of Pyrimidines. Drug Metabolism and Disposition, 2008, 36(2), 253-260. (Aldehyde oxidase metabolism of heterocycles). [Link]

-

Microwave-assisted synthesis of 2-anilinopyrimidines. RSC Advances, 2020, 10, 12345. (Modern synthetic routes). [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jocpr.com [jocpr.com]

- 6. repositum.tuwien.at [repositum.tuwien.at]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Advanced Protocol for Nucleophilic Aromatic Substitution (SNAr) Using Allylamine

Introduction & Strategic Utility

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science, enabling the direct functionalization of electron-deficient aromatic rings . When allylamine is employed as the nucleophile, the reaction not only installs a secondary amine but also introduces a terminal alkene handle. This bifunctionality is highly prized; the allyl group serves as a versatile linchpin for downstream orthogonal modifications, including ring-closing metathesis (RCM), thiol-ene click chemistry, and hydrosilylation to generate complex organometallic polymers .

Mechanistic Causality: The Addition-Elimination Pathway

Unlike aliphatic nucleophilic substitution (SN1/SN2), SNAr proceeds via a distinct two-step addition-elimination mechanism.

-

Addition (Rate-Limiting) : The nucleophilic nitrogen of allylamine attacks the ipso-carbon of the activated arene, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

-

Elimination (Fast) : The leaving group is expelled, restoring the aromatic system.

Causality of Leaving Group Efficacy: In SNAr, fluorine is vastly superior to chlorine, bromine, or iodine. Because the addition step is rate-determining, the highly electronegative fluorine atom inductively withdraws electron density from the ipso-carbon, significantly lowering the activation energy barrier for nucleophilic attack .

Logical flow of the Addition-Elimination SNAr mechanism with allylamine.

Reaction Design and Optimization

Designing a self-validating SNAr protocol requires precise control over solvent, base, and temperature to suppress side reactions (e.g., dialkylation or substrate degradation).

-

Solvent Selection : Polar aprotic solvents like DMF or DMSO are optimal. They heavily solvate the cationic counter-ion of the base while leaving the nucleophile "naked" and highly reactive, which stabilizes the Meisenheimer transition state.

-

Base Selection : Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) are preferred to scavenge the generated hydrofluoric acid (HF) without competing as nucleophiles.

-

Temperature Control : Allylamine has a low boiling point (~53 °C). To prevent volatilization before the reaction reaches completion, reactions must be initiated at 0 °C and subsequently heated in sealed vessels or equipped with efficient reflux condensers.

Quantitative Optimization of SNAr Conditions (Model Substrate: 2-Fluoro-5-nitrobenzene-1,4-diamine)

| Solvent | Base (2.0 eq) | Temperature (°C) | Time (h) | Isolated Yield (%) |

| Ethanol | Et₃N | 60 | 12 | 65 |

| THF | K₂CO₃ | 65 | 10 | 72 |

| DMF | DIPEA | 80 | 4 | 91 |

| DMF | K₂CO₃ | 80 | 4 | 94 (Optimal) |

Detailed Experimental Protocol

This protocol details the SNAr of 2-fluoro-5-nitrobenzene-1,4-diamine with allylamine, a highly activated system due to the ortho/para positioning of the strongly electron-withdrawing nitro group . This methodology is also highly adaptable to polyfluorinated heterocycles, such as tetrafluoropyridazine .

Step-by-step experimental workflow for the SNAr reaction with allylamine.

Step-by-Step Methodology:

-

Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzene-1,4-diamine (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Base Addition : Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 2.0 eq) to the bright yellow solution. Stir the suspension for 5 minutes at room temperature to ensure uniform dispersion.

-

Nucleophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the amine addition and prevents the premature evaporation of the volatile allylamine. Add allylamine (1.2 mmol, 1.2 eq) dropwise via syringe over 2 minutes.

-

Reaction Execution : Attach a reflux condenser. Remove the ice bath and gradually heat the reaction to 80 °C using an oil bath. Stir vigorously for 4 hours.

-

Monitoring : Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting fluorinated arene (UV active, higher Rf) should be completely consumed, replaced by a new, intensely orange spot (lower Rf due to increased polarity from the secondary amine).

-

Quench & Extraction : Cool the mixture to room temperature. Pour the reaction into 25 mL of ice-cold distilled water to precipitate the product and dissolve the DMF alongside inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

-

Washing : Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to effectively pull residual DMF into the aqueous phase, followed by a final wash with brine (20 mL).

-

Drying & Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude dark-orange residue via silica gel flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure N-allyl substituted product.

Analytical Self-Validation

To ensure the integrity of the synthesized product and validate the success of the SNAr protocol, verify the following analytical markers:

-

¹H NMR (400 MHz, CDCl₃) : Look for the disappearance of the characteristic F-C splitting in the aromatic protons. Confirm the presence of the newly installed allyl handle: a multiplet at ~5.8 ppm (internal alkene proton), a doublet/multiplet at ~5.1-5.3 ppm (terminal alkene protons), and a multiplet at ~3.9 ppm (allylic CH₂ adjacent to the nitrogen) .

-

HRMS (ESI) : Confirm the exact mass corresponding to the displacement of fluorine (-19 Da) and the addition of the allylamino group (+56 Da).

References

-

Micro and nano-sized polysiloxanes containing organoiron moieties New Journal of Chemistry (RSC Publishing) URL:[Link]

-

9,10-Dioxa-1,2-diaza-anthracene derivatives from tetrafluoropyridazine Beilstein Journal of Organic Chemistry URL:[Link]

-

Facile Aryl C–N Bond Formation via SNAr Using Photothermal Red Light Activation ChemRxiv URL: [Link]

SNAr reaction conditions for 4-chloropyrimidines and primary amines

Application Note: Optimized Conditions for 4-Chloropyrimidines and Primary Amines

Audience:Executive Summary

The functionalization of the pyrimidine scaffold via Nucleophilic Aromatic Substitution (

This guide moves beyond generic procedures to provide three optimized protocols tailored to substrate reactivity. It addresses the critical challenge of regioselectivity in 2,4-dichloropyrimidine systems and provides a self-validating logic for condition selection.

Mechanistic Grounding & Causality

The Electronic Landscape

The 4-position of the pyrimidine ring is highly electrophilic because the

-

The "Why": The rate-determining step is typically the formation of the Meisenheimer-like

-complex (intermediate), not the elimination of the chloride. Therefore, conditions that stabilize this anionic intermediate or increase the electrophilicity of the ring (e.g., protonation) accelerate the reaction. -

Regioselectivity (The 2,4-Dichloro Problem): In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2 due to lower steric hindrance and the ability of the N3 nitrogen to stabilize the negative charge in the transition state more effectively than the N1/N3 distribution required for C2 attack.

Reaction Pathway Visualization

Figure 1: The addition-elimination pathway. Note that stabilization of the Meisenheimer complex dictates the reaction rate.

Critical Parameters & Optimization Logic

Before selecting a protocol, evaluate the substrate properties using this logic table:

| Parameter | Recommendation | Scientific Rationale |

| Solvent | iPrOH or n-BuOH (Thermal)DMF/NMP (Stubborn cases) | Protic solvents (alcohols) can stabilize the anionic intermediate via H-bonding. Polar aprotic solvents (DMF) increase nucleophile energy but are harder to remove. |

| Base | DIPEA (Hünig's Base) | Non-nucleophilic organic base. Scavenges HCl without competing for the electrophile. |

| Catalysis | Acid (HCl) | Protonation of the pyrimidine ring N increases electrophilicity. Essential for weak nucleophiles (e.g., electron-deficient anilines). |

| Stoichiometry | 1.0 equiv Pyrimidine : 1.1 equiv Amine | Slight excess of amine drives conversion. Avoid large excesses if regioselectivity (C2 vs C4) is a concern. |

Experimental Protocols

Protocol A: Standard Thermal Conditions (Aliphatic Amines)

Best for: Primary alkyl amines, benzylamines, and reactive anilines.

Reagents:

-

4-Chloropyrimidine substrate (1.0 equiv)[1]

-

Primary Amine (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

-

Solvent: Isopropanol (iPrOH) [Concentration: 0.2 M – 0.5 M]

Step-by-Step:

-

Dissolution: Charge the 4-chloropyrimidine into a reaction vial equipped with a magnetic stir bar. Add iPrOH.

-

Addition: Add DIPEA followed by the primary amine.

-

Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 2.5 equiv.

-

-

Reaction: Heat the mixture to 80 °C (oil bath or heating block).

-

Checkpoint: Monitor by LCMS/TLC at 1 hour. Most reactive amines reach >95% conversion within 1–4 hours.

-

-

Workup (Self-Validating):

Protocol B: Acid-Mediated Conditions (Weak Nucleophiles)

Best for: Electron-deficient anilines, steric bulk, or when basic conditions cause side reactions.

Reagents:

-

4-Chloropyrimidine (1.0 equiv)[1]

-

Aniline derivative (1.0 – 1.1 equiv)[1]

-

Catalyst: Conc. HCl (3–5 drops) or 4M HCl in Dioxane (0.1 equiv)

-

Solvent: iPrOH or

:iPrOH (1:1)

Step-by-Step:

-

Setup: Mix pyrimidine and aniline in iPrOH (0.2 M).

-

Activation: Add catalytic HCl. The solution pH should be slightly acidic (pH ~4–5).

-

Reaction: Heat to reflux (85–90 °C ). Reaction times may extend to 4–12 hours.

-

Quench: The product usually precipitates as the hydrochloride salt.

-

Isolation: Filter the solid salt directly.

-

Free Basing: Suspend the salt in EtOAc/Water and neutralize with sat.

to isolate the free base.

-

Protocol C: Microwave-Assisted (High Throughput)

Best for: Library generation, sterically hindered amines, or 2,4-dichloropyrimidines requiring strict kinetic control.

Parameters:

-

Solvent: EtOH or NMP (NMP absorbs MW energy efficiently).

-

Temp: 120–140 °C.

-

Time: 10–20 minutes.

-

Vessel: Sealed microwave vial (high pressure tolerance).

Procedure:

-

Combine substrate (1.0 equiv), amine (1.1 equiv), and DIPEA (2.0 equiv) in EtOH (0.5 M).

-

Irradiate at 120 °C for 15 minutes (Hold time).

-

QC Check: Analyze LCMS immediately. If incomplete, irradiate for another 10 mins at 140 °C.

-

Warning: Prolonged heating at >150 °C in alcohols can lead to alkoxide displacement (solvolysis).

-

Troubleshooting & Decision Logic

Use this flow to diagnose issues during the reaction monitoring phase.

Figure 2: Troubleshooting decision tree for SNAr optimization.

References

-

Regioselectivity in 2,4-Dichloropyrimidines

-

Microwave Assisted Protocols

-

Water/Acid Promoted Conditions

- Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.

- Source: ACS Omega 2024, 9, 12, 14620–14631.

-

URL:[Link]

-

General Mechanism & Solvent Effects

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Microwave-Assisted Synthesis of N-Allyl-Aminopyrimidines

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and comparative yield data for the rapid synthesis of functionalized aminopyrimidines.

Introduction & Scientific Rationale

Aminopyrimidines are privileged pharmacophores embedded in a vast array of therapeutic agents, including tyrosine kinase inhibitors, DNA-PK inhibitors, and antimalarial compounds targeting Plasmodium falciparum dihydrofolate reductase (Pf-DHFR)[1][2]. Within this chemical space, N-allyl-aminopyrimidines are particularly valuable. The allyl moiety serves as a robust, versatile orthogonal handle for downstream late-stage functionalization, such as ring-closing metathesis, epoxidation, or cross-coupling reactions.

Historically, the synthesis of these scaffolds via nucleophilic aromatic substitution (

Mechanistic Foundations & Causality (E-E-A-T)

To optimize the synthesis of N-allyl-aminopyrimidines, one must understand the electronic causality governing the

The initial nucleophilic attack by allylamine is highly favorable. The strong electron-withdrawing effect of the two pyrimidine nitrogen atoms creates a highly electrophilic C4/C6 position, stabilizing the resulting Meisenheimer complex. However, regioselectivity and subsequent reactivity shift dramatically after the first substitution. Once the first N-allyl group is installed, the lone pair of electrons on the newly added exocyclic nitrogen donates electron density back into the pyrimidine ring via resonance.

This resonance donation severely deactivates the ring toward a second nucleophilic attack[1]. Consequently, the first addition is substantially easier and occurs at lower temperatures, while the addition of a second amine requires overcoming a massive activation energy barrier[1]. Microwave irradiation excels here: it efficiently couples with polar protic solvents (like ethanol or isopropanol) to generate rapid, uniform superheating, providing the exact thermodynamic energy required to push the deactivated intermediate to a di-substituted product without the byproduct formation seen in multi-day conventional heating[4][5].

SNAr mechanism and electronic effects governing pyrimidine amination.

Experimental Design & Workflow

Workflow for the microwave-assisted synthesis of N-allyl-aminopyrimidines.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethanol (EtOH) or Isopropanol (i-PrOH) are chosen because their high dipole moments allow excellent coupling with microwave frequencies, leading to rapid heating[2][4].

-

Base Selection: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the

reaction, preventing the protonation (and subsequent deactivation) of the incoming allylamine nucleophile[4]. -

Sealed Vessels: Microwave reactions are conducted in sealed, pressure-rated vials. This allows solvents like ethanol (boiling point 78 °C) to be safely heated to 150 °C without boiling off, creating a high-pressure, high-temperature environment that forces difficult substitutions to completion[5].

Step-by-Step Protocols

Protocol A: Selective Mono-N-Allylation

Target: 4-chloro-N-allylpyrimidin-6-amine Objective: Exploit the high reactivity of the first chlorine to achieve selective mono-substitution without over-alkylation.

-

Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol, 149 mg).

-

Solvation: Dissolve the substrate in 3.0 mL of absolute ethanol.

-

Reagent Addition: Add allylamine (1.1 mmol, 82 µL) dropwise. Follow immediately with DIPEA (1.5 mmol, 260 µL). Self-Validation Check: The solution should remain clear; a slight exotherm may be observed.

-

Irradiation: Seal the vial with a Teflon-lined crimp cap. Place in a dedicated microwave organic synthesizer. Irradiate at 80 °C for 15 minutes (Dynamic power mode, max 200 W, normal absorption level).

-

Workup: Cool the vial to room temperature via compressed air (built into the synthesizer). Vent the cap carefully and concentrate the mixture under reduced pressure.

-

Purification: Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous

(15 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Exhaustive Di-Amination (Mixed Aminopyrimidines)

Target: N-allyl-N'-aryl-pyrimidine-4,6-diamine Objective: Overcome the electronic deactivation of the mono-substituted ring to install a second, distinct amine (e.g., an aniline derivative).

-

Preparation: In a 10 mL microwave vial, combine the purified 4-chloro-N-allylpyrimidin-6-amine from Protocol A (1.0 mmol) and the desired secondary amine (e.g., 4-trifluoromethylaniline or morpholine) (1.5 mmol)[5].

-

Solvation & Base: Add

(2.0 mmol) as the base and 3.0 mL of Ethanol or N-Methyl-2-pyrrolidone (NMP). Note: NMP is an excellent microwave absorber and facilitates extreme temperature profiles if the incoming amine is highly sterically hindered. -

Irradiation: Seal the vial. Irradiate at 150 °C for 30 minutes (Dynamic power mode, max 200 W, up to 19 bar pressure)[5].

-

Workup: Cool to room temperature. If EtOH was used, concentrate and partition between water and EtOAc. If NMP was used, pour the reaction mixture directly into 15 mL of ice-cold water to precipitate the product. Filter the precipitate, wash with cold water, and dry under a high vacuum.

Quantitative Data & Yield Comparison

The table below summarizes the drastic efficiency gains achieved by transitioning from conventional thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) for pyrimidine amination.

| Substrate | Nucleophile (Amine) | Heating Method | Temp (°C) | Time | Yield (%) | Selectivity |